Welcome to the BenchChem Online Store!
molecular formula C14H18O4 B8584825 Ethyl 1-(2,6-dimethoxyphenyl)cyclopropanecarboxylate

Ethyl 1-(2,6-dimethoxyphenyl)cyclopropanecarboxylate

Cat. No. B8584825
M. Wt: 250.29 g/mol
InChI Key: JVYIHAMQENBOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08013159B2

Procedure details

A mixture containing the ester 18 (21.11 g, 89.4 mmol) and 10 M NaOH (36 ml, 4 equiv) in THF (220 ml), MeOH (110 ml) and water (55 ml) was stirred at reflux for 4 days. Half-saturated NH4Cl (600 ml) and AcOH (25 ml) were then added and the acid 19 was extracted into i-PrOAc. The organics were dried over Na2SO4 and concentrated. Trituration of the residue in ether:hexane 1:3 (200 ml) yielded 18.15 g (91%) of 19 as a white solid.
Name
Quantity
21.11 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[C:11]1([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]1.[OH-].[Na+].[NH4+].[Cl-].CC(O)=O>C1COCC1.CO.O>[CH3:10][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[C:11]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.11 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C1(CC1)C(=O)OCC
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
the acid 19 was extracted into i-PrOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.15 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.